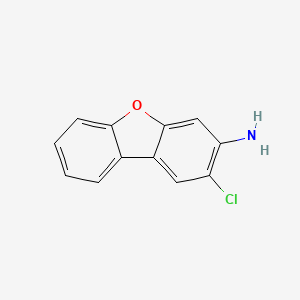

2-Chlorodibenzofuran-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorodibenzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIXAQXWIPSKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5833-88-5 | |

| Record name | 3-AMINO-2-CHLORODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chlorodibenzofuran 3 Amine and Its Analogues

Strategies for Dibenzofuran (B1670420) Core Construction

The formation of the dibenzofuran ring system is a critical step and can be achieved through several synthetic pathways. These methods primarily focus on the formation of either a key C-O or C-C bond to complete the heterocyclic structure.

Intramolecular C-O Bond Formation Approaches

Intramolecular C-O bond formation is a common strategy for synthesizing dibenzofurans, starting from appropriately substituted biphenyl (B1667301) precursors. thieme-connect.de This approach involves the cyclization of a 2-hydroxybiphenyl derivative where a suitable leaving group is present on the adjacent phenyl ring. thieme-connect.de

One such method involves the base-catalyzed cyclization of 2-halo-2'-hydroxybiphenyls. thieme-connect.de For instance, 2-acetoxy-2'-iodobiphenyl can be cyclized to dibenzofuran in high yield by heating under reflux with aqueous sodium hydroxide (B78521). thieme-connect.de This method has also been applied to the synthesis of various polychlorinated dibenzofurans using potassium hydroxide in dimethyl sulfoxide (B87167) at elevated temperatures. thieme-connect.de

Another approach utilizes the cyclization of 2-amino-2'-methoxybiphenyls. This method holds significant potential, particularly with the advent of transition-metal-catalyzed coupling reactions to readily synthesize the starting biphenyls. thieme-connect.de

A more recent development involves the photoinduced intramolecular cyclization of 2'-chloro-biphenyl-2-ols, which can be synthesized via a Suzuki-Miyaura cross-coupling reaction. conicet.gov.ar This metal-free approach offers an alternative to traditional metal-catalyzed methods. conicet.gov.ar

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Acetoxy-2'-iodobiphenyl | 1M NaOH (aq), reflux, 18 h | Dibenzofuran | 100% | thieme-connect.de |

| 2-Chloro-2',4'-dihydroxybiphenyl | KOH, NaHSO3, high temperature, moderate pressure | 2-Hydroxydibenzofuran | Excellent | thieme-connect.de |

| Polychlorinated 2-halo-2'-hydroxybiphenyls | KOH, DMSO, 200°C | Polychlorinated dibenzofurans | - | thieme-connect.de |

| 2'-Chloro-3-R3-5-R2-[1,1'-biphenyl]-2-ols | Photolysis | Substituted Dibenzofurans | - | conicet.gov.ar |

Ring Closure of Diaryl Ethers

The cyclization of diaryl ethers represents a significant pathway to the dibenzofuran core. thieme-connect.deuno.edusorbonne-universite.fr This strategy involves the formation of a C-C bond between the two aryl rings of the ether.

A classic example is the Ullmann-type coupling of 2,2'-diiododiphenyl ethers, which requires high temperatures. thieme-connect.de More contemporary methods often employ palladium catalysis. For instance, an intramolecular palladium(II)-catalyzed oxidative carbon-carbon bond formation under air has been shown to be effective. organic-chemistry.org The use of pivalic acid as the reaction solvent can lead to greater reproducibility and higher yields. organic-chemistry.org

Another palladium-catalyzed approach involves the cyclization of ortho-diazonium salts of diaryl ethers. This reaction can be carried out using palladium acetate (B1210297) as the catalyst in refluxing ethanol (B145695). sorbonne-universite.frorganic-chemistry.org The starting diazonium salts are typically prepared from the corresponding amino-diaryl ethers. sorbonne-universite.fr

| Starting Material | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |

| Diaryl ethers | Pd(II) | Pivalic Acid | Air | Dibenzofurans | High | organic-chemistry.org |

| 2-Phenoxybenzenediazonium tetrafluoroborate | Pd(OAc)2 | Ethanol | Reflux | Dibenzofuran | ≥85% | sorbonne-universite.fr |

| o-Iododiaryl ethers | Pd/C | - | Ligand-free | Dibenzofurans | - | organic-chemistry.orgacs.org |

O-Arylation of 2-Arylphenols

The synthesis of dibenzofurans can also be achieved through the O-arylation of 2-arylphenols, which involves an intramolecular C-O bond formation. conicet.gov.arnih.govacs.org This method is often catalyzed by transition metals like palladium or copper. conicet.gov.ar

Palladium-catalyzed C-H activation/C-O cyclization is a notable example. nih.govuq.edu.au In this process, a Pd(0)/Pd(II) catalytic cycle is employed, and air can be used as the oxidant. nih.govuq.edu.au Studies have shown that the rate-limiting step in this reaction is the C-O reductive elimination rather than C-H activation. nih.govuq.edu.au This method is tolerant of various functional groups. nih.govuq.edu.au

Copper-catalyzed methods are also effective. For instance, CuI can mediate the sequential iodination and cycloetherification of o-arylphenols to produce iodinated dibenzofurans. acs.org

Furthermore, a one-pot synthesis has been developed involving the reaction of o-iodophenols with silylaryl triflates in the presence of CsF to generate O-arylated intermediates, which are then cyclized in situ using a palladium catalyst to afford dibenzofurans in good to excellent yields. nih.gov

| Precursor | Catalyst/Reagents | Key Transformation | Product | Reference |

| 2-Arylphenols | Pd(0)/Pd(II), Air | Phenol-directed C-H activation/C-O cyclization | Substituted Dibenzofurans | nih.govuq.edu.au |

| o-Arylphenols | CuI | Sequential iodination/cycloetherification | 2- or 4-Iododibenzofurans | acs.org |

| o-Iodophenols and Silylaryl Triflates | CsF, then Pd catalyst | In situ O-arylation followed by cyclization | Substituted Dibenzofurans | nih.gov |

Palladium-Catalyzed Cyclization Routes

Palladium catalysis is a versatile and powerful tool for the synthesis of the dibenzofuran scaffold, featuring in several of the strategies mentioned above. organic-chemistry.orgnih.govnih.gov These routes can construct the dibenzofuran core through either C-C or C-O bond formation.

One prominent palladium-catalyzed route is the intramolecular cyclization of o-iododiaryl ethers. organic-chemistry.orgacs.org This reaction can be efficiently performed using reusable Pd/C under ligand-free conditions. organic-chemistry.orgacs.org The necessary o-iododiaryl ether precursors can be synthesized in a one-pot reaction through sequential iodination and O-arylation of phenols. organic-chemistry.orgacs.org

Another effective method involves the reaction of o-iodophenols with silylaryl triflates, where the subsequent cyclization of the O-arylated product is catalyzed by palladium. nih.gov This approach has been successfully used to synthesize a variety of new and multisubstituted dibenzofurans. nih.gov

Palladium catalysis also enables the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, providing a direct route to dibenzofurans. organic-chemistry.org

| Starting Material | Catalyst | Key Transformation | Advantage | Reference |

| o-Iododiaryl ethers | Reusable Pd/C | Intramolecular C-H activation | Ligand-free conditions | organic-chemistry.orgacs.org |

| o-Iodophenols and silylaryl triflates | Pd catalyst | O-arylation followed by cyclization | Good to excellent yields, tolerates various functional groups | nih.gov |

| ortho-Diazonium salts of diaryl ethers | Pd(OAc)2 | Intramolecular cyclization | Efficient conversion | organic-chemistry.org |

| Phenols | Pd(0)/Pd(II) | Phenol-directed C-H activation/C-O cyclization | Uses air as an oxidant | nih.govuq.edu.au |

Introduction of the Amine Functionality

Once the chlorinated dibenzofuran core is synthesized, the final step in producing 2-Chlorodibenzofuran-3-amine is the introduction of the amine group. This is most commonly achieved by the reduction of a corresponding nitro-substituted precursor.

Reduction of Nitro-Containing Precursors to Amines

The conversion of a nitro group to an amine is a standard and reliable transformation in organic synthesis. For the synthesis of aminodibenzofurans, this involves the reduction of a nitrodibenzofuran. researchgate.net

A variety of reducing agents can be employed for this purpose. For instance, the reduction of 3-nitrodibenzofuran (B1219392) to 3-aminodibenzofuran (B1200821) can be achieved using biocatalytic methods. researchgate.net Baker's yeast (Saccharomyces cerevisiae) has been successfully used for the reduction of 3-nitrodibenzofuran in an aqueous sodium hydroxide solution, yielding 3-aminodibenzofuran. researchgate.net

Selective reduction of a nitro group in the presence of other functional groups is also possible. For example, the nitro group in various 4-nitro-dibenzofurans has been selectively reduced to an amine using iron powder in ethanol with a catalytic amount of hydrochloric acid. psu.edu

| Starting Material | Reducing Agent/Conditions | Product | Yield | Reference |

| 3-Nitrodibenzofuran | Baker's Yeast, 5% NaOH (aq), room temp, 48h | 3-Aminodibenzofuran | 40% | researchgate.net |

| 4-Nitro-dibenzofurans | Fe powder, EtOH, cat. HCl, 80°C | Amino-dibenzofurans | - | psu.edu |

Functional Group Interconversions for Amine Installation

The introduction of an amine group onto the dibenzofuran skeleton is a critical step in the synthesis of the target compound. Functional group interconversion (FGI) is a cornerstone of this process, wherein a pre-existing functional group is chemically transformed into the desired amine. almerja.netub.edu This approach circumvents the challenges of direct amination on an unactivated ring.

Two of the most reliable and widely used methods for installing an amine group via FGI are the reduction of a nitro group and the reduction of an amide. almerja.netscribd.com

Reduction of Nitro Groups: This is a very common strategy that involves two steps: nitration of the dibenzofuran ring to install a nitro group (-NO₂) at the desired position, followed by its reduction to an amine (-NH₂). The nitration is typically achieved using nitrating agents like nitric acid, while the subsequent reduction can be performed using various reagents, including metal catalysts like palladium or platinum with hydrogen gas (catalytic hydrogenation), or metal-acid systems like tin or iron in hydrochloric acid.

Reductive Amination: An alternative FGI approach is reductive amination, where a ketone or aldehyde is converted to an imine or oxime, which is then reduced to an amine. scribd.com

These transformations are fundamental in organic synthesis for preparing primary amines from other functional groups. ub.edu

Table 1: Common Functional Group Interconversions for Amine Synthesis

| Precursor Functional Group | Reagents for Transformation | Product Functional Group |

| Nitro (-NO₂) | H₂, Pd/C; or Sn, HCl; or Fe, HCl | Amine (-NH₂) |

| Amide (-CONH₂) | LiAlH₄; or BH₃ | Amine (-CH₂NH₂) |

| Imine (-C=N-) | NaBH₄; or H₂, Raney Ni | Amine (-CH-NH-) |

| Azide (-N₃) | H₂, Pd/C; or LiAlH₄ | Amine (-NH₂) |

Regioselective Chlorination Strategies

Achieving the correct substitution pattern, specifically the placement of a chlorine atom at the C2 position, requires a regioselective chlorination strategy. The reactivity of the dibenzofuran ring system can lead to a mixture of isomers upon direct halogenation, making control of the reaction site crucial. Studies on polychlorodibenzofurans have shown that the lability of a chlorine atom can be position-dependent, with the C3-chlorine bond often being the most easily cleaved. nih.gov

Direct Halogenation of Dibenzofuran Scaffolds

Direct halogenation involves treating the dibenzofuran core with an electrophilic chlorinating agent. Reagents such as sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) can be used, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chlorine source. researcher.life

However, direct chlorination of an unsubstituted dibenzofuran can be difficult to control. The presence of existing substituents on the ring plays a critical directing role. For instance, an activating group may direct the incoming electrophile to specific ortho and para positions. Conversely, a deactivating group will direct it elsewhere. Achieving high regioselectivity for the 2-position often requires a substrate that is already functionalized with a directing group that favors chlorination at that specific site. researcher.life

Utilization of Pre-Chlorinated Building Blocks

To overcome the regioselectivity challenges of direct halogenation, a more controlled and common approach is to use building blocks that already contain the chlorine atom in the correct position. thieme-connect.de This strategy involves constructing the dibenzofuran ring system from precursors where the chlorine is already incorporated.

A prominent example of this approach is the cyclization of a 2-halo-2'-hydroxybiphenyl derivative. thieme-connect.de In the context of synthesizing 2-chlorodibenzofuran (B1219818), one might start with a biphenyl that has a chlorine atom at the desired position on one ring and a hydroxyl group on the other, positioned to facilitate ring closure. This intramolecular reaction, often performed under basic conditions, forms the central furan (B31954) ring to yield the chlorinated dibenzofuran core with unambiguous regiochemistry. thieme-connect.de This method has been successfully used for the synthesis of various polychlorinated dibenzofurans. thieme-connect.de

Table 2: Precursor Strategies for Regiocontrolled Chlorination

| Synthetic Strategy | Precursor Example | Key Transformation | Advantage |

| Direct Halogenation | Dibenzofuran with directing group | Electrophilic Aromatic Substitution | Potentially fewer steps |

| Pre-Chlorinated Building Block | 2-Chloro-2'-hydroxybiphenyl derivative | Intramolecular Cyclization (e.g., Ullmann condensation) | High regiochemical control |

Advanced Synthetic Approaches for Chlorinated Aminodibenzofurans

Modern organic synthesis emphasizes efficiency, atom economy, and the use of catalytic systems. These principles have led to the development of advanced methods applicable to the synthesis of complex molecules like chlorinated aminodibenzofurans.

One-Pot Synthetic Procedures

One-pot synthesis involves performing multiple consecutive reactions in a single reactor, which avoids the time-consuming and often wasteful processes of isolating and purifying intermediate compounds. mdpi.com Such procedures are highly valued for their efficiency and reduced environmental impact. nih.govrsc.org

For a target like this compound, a hypothetical one-pot procedure could involve the sequential, controlled halogenation and amination of a suitable dibenzofuran precursor. For example, a 3-aminodibenzofuran could be subjected to a regioselective chlorination in the same vessel. Alternatively, a pre-chlorinated dibenzofuran could undergo nitration followed by reduction in a single pot. The success of such a strategy hinges on the compatibility of the reagents and conditions for each step. The development of palladium-catalyzed one-pot syntheses for functionalized furans demonstrates the potential of this approach in heterocyclic chemistry. mdpi.com

Catalytic Approaches in Amine Synthesis

Catalytic methods for forming carbon-nitrogen bonds represent a significant advancement in amine synthesis. rsc.org Transition-metal catalysis, particularly with palladium and rhodium, provides powerful tools for the amination of aryl halides and phenols. biointerfaceresearch.comacs.org

A plausible catalytic route to an aminodibenzofuran could involve the amination of a corresponding dibenzofuranol (hydroxy-dibenzofuran) or a halodibenzofuran. For instance, a rhodium catalyst can facilitate the direct amination of phenols, producing anilines with water as the only byproduct in a redox-neutral process. acs.org Similarly, palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are widely used to couple aryl halides with amines. A pre-formed 2-chloro-3-bromodibenzofuran could, in principle, be selectively aminated at the 3-position using such a catalytic system. The use of specialized ligands on the metal center is often crucial for achieving high yields and selectivity. researchgate.net

Table 3: Examples of Catalytic Systems in Amine Synthesis

| Catalytic Reaction | Metal Catalyst | Typical Substrates | Product |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands | Aryl halides, Aryl triflates | Aryl amines |

| Phenol Amination | Rhodium | Phenols | Anilines |

| Hydroamination | Lanthanide | Alkenes/Alkynes | Amines |

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound, a molecule with a specific substitution pattern, requires careful optimization of reaction conditions to achieve high yield and selectivity. The primary routes for introducing an amino group onto an aromatic ring, such as the dibenzofuran scaffold, often involve transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination and the Ullmann condensation. The efficiency of these reactions is highly dependent on a synergistic interplay of various parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

Detailed research findings from studies on analogous systems provide a framework for the systematic optimization of the synthesis of this compound. These studies typically involve the screening of multiple reaction components to identify the optimal combination for the desired transformation.

For the synthesis of aryl amines from aryl halides, palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method. nih.gov The optimization of this reaction for a substrate like 2,3-dichlorodibenzofuran (B13414078) or 2-chloro-3-nitrodibenzofuran (which would subsequently be reduced) would involve a systematic variation of catalysts, ligands, bases, and solvents.

A hypothetical optimization study for the Buchwald-Hartwig amination of a 2-chloro-3-substituted dibenzofuran precursor might involve screening various palladium precatalysts and phosphine ligands. The choice of ligand is crucial as it influences the stability and reactivity of the palladium catalyst. nih.gov Sterically hindered and electron-rich phosphine ligands have been shown to be effective in promoting the amination of challenging substrates. abcr.com

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 82 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 68 |

| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 65 |

| 5 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 88 |

| 6 | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 92 |

| 7 | Pd₂(dba)₃ (2) | GPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 95 |

This table is a hypothetical representation based on typical optimization studies for Buchwald-Hartwig amination reactions and does not represent experimentally verified data for the specific synthesis of this compound.

The Ullmann condensation, a copper-catalyzed N-arylation, presents an alternative and often more economical approach. nih.govnih.gov Optimization of the Ullmann reaction for the synthesis of this compound from a suitable precursor would focus on the copper source, the potential use of a ligand, the base, and the solvent system. Deep eutectic solvents (DESs) have emerged as environmentally benign and effective media for Ullmann couplings. nih.govnih.govfrontiersin.org

A systematic study to optimize the Ullmann condensation would explore different copper catalysts and the effect of various bases and solvents on the reaction outcome.

Table 2: Optimization of Ullmann Condensation Conditions

| Entry | Copper Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10) | None | K₂CO₃ (2.0) | DMSO | 120 | 60 |

| 2 | Cu₂O (10) | None | K₂CO₃ (2.0) | DMSO | 120 | 55 |

| 3 | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 120 | 78 |

| 4 | CuI (10) | None | K₂CO₃ (2.0) | Choline chloride/Glycerol (1:2) | 100 | 85 |

| 5 | CuI (10) | None | t-BuOK (2.0) | Choline chloride/Glycerol (1:2) | 100 | 90 |

| 6 | CuI (10) | None | Cs₂CO₃ (2.0) | NMP | 110 | 72 |

| 7 | CuI (5) | None | t-BuOK (2.0) | Choline chloride/Glycerol (1:2) | 100 | 82 |

This table is a hypothetical representation based on typical optimization studies for Ullmann condensation reactions and does not represent experimentally verified data for the specific synthesis of this compound. nih.govnih.govfrontiersin.org

The choice between these methodologies would depend on factors such as substrate availability, cost of reagents, and scalability of the reaction. For instance, while palladium catalysis often offers broader substrate scope and higher reactivity, copper catalysis can be a more sustainable and cost-effective option. abcr.com The optimization process is therefore a critical step in developing a robust and efficient synthesis for this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of 2 Chlorodibenzofuran 3 Amine

Electrophilic Aromatic Substitution Reactions on the Chlorodibenzofuran Moiety

Electrophilic aromatic substitution (EAS) on the 2-Chlorodibenzofuran-3-amine molecule is complex, with the outcome governed by the directing effects of the existing substituents on the dibenzofuran (B1670420) nucleus. The primary determinants of positional reactivity are the amino (-NH2) group, the chloro (-Cl) group, and the oxygen atom of the furan (B31954) ring.

The amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. libretexts.orgorganicchemistrytutor.com This donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.org Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho-, para-director because its lone pairs can participate in resonance stabilization of the cationic intermediate (the sigma complex). libretexts.orgorganicchemistrytutor.com

In cases of competing directing effects, the most strongly activating group dominates. Therefore, the -NH2 group at the C-3 position will primarily direct incoming electrophiles to the positions ortho and para to it. The available positions are C-4 (ortho) and C-1 (ortho). The para position is occupied by the oxygen of the furan ring. Substitution at C-1 is generally favored in dibenzofuran systems.

The general mechanism for electrophilic aromatic substitution involves two main steps. msu.edu First, the aromatic π system attacks the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In the second step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. msu.edu

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Reactivity Effect | Directing Effect | Governing Factor |

|---|---|---|---|---|

| -NH2 | C-3 | Strongly Activating | Ortho, Para | Resonance (Electron Donation) |

| -Cl | C-2 | Weakly Deactivating | Ortho, Para | Inductive Effect (Withdrawal) & Resonance (Donation) |

| -O- (Ether) | Ring Structure | Activating | Ortho, Para | Resonance (Electron Donation) |

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the 3-amine group makes it a potent nucleophile. This allows it to readily attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Primary aromatic amines like this compound react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, commonly known as Schiff bases. libretexts.orgredalyc.orglibretexts.org This condensation reaction is a cornerstone of amine chemistry.

The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by a proton transfer from the nitrogen to the oxygen, yielding a neutral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an imine. libretexts.org The reaction is typically favored at a slightly acidic pH (around 5), as sufficient acid is needed to protonate the hydroxyl group for elimination, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic. libretexts.org

Table 2: Potential Schiff Base Products from this compound

| Carbonyl Compound | Reagent Structure | Resulting Imine Product Name |

|---|---|---|

| Benzaldehyde | C6H5CHO | (E)-N-benzylidene-2-chlorodibenzofuran-3-amine |

| Acetone | (CH3)2CO | N-(propan-2-ylidene)-2-chlorodibenzofuran-3-amine |

| Salicylaldehyde | HOC6H4CHO | 2-(((2-chlorodibenzofuran-3-yl)imino)methyl)phenol |

| 4-Methoxybenzaldehyde | CH3OC6H4CHO | (E)-2-chloro-N-(4-methoxybenzylidene)dibenzofuran-3-amine |

The nucleophilic amine group readily undergoes acylation and alkylation reactions. These processes involve the formation of amide and substituted amine linkages, respectively.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base. The lone pair of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride ion or carboxylate) to form a stable amide. These N-acylated derivatives are important for protecting the amine group or for synthesizing biologically active molecules. nih.govnih.gov

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts depending on the reaction conditions and the stoichiometry of the reactants.

Table 3: Examples of N-Acylation and N-Alkylation Reactions

| Reaction Type | Reagent | Product Class | Product Name Example |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH3COCl) | Amide | N-(2-chlorodibenzofuran-3-yl)acetamide |

| N-Acylation | Acetic Anhydride ((CH3CO)2O) | Amide | N-(2-chlorodibenzofuran-3-yl)acetamide |

| N-Alkylation | Methyl Iodide (CH3I) | Secondary Amine | 2-chloro-N-methyldibenzofuran-3-amine |

| N-Alkylation | Benzyl Bromide (C6H5CH2Br) | Secondary Amine | N-benzyl-2-chlorodibenzofuran-3-amine |

Reductive Transformations of this compound

The functional groups of this compound are susceptible to certain reductive transformations. The most significant of these is the reductive dehalogenation of the aryl chloride.

Catalytic hydrogenation is a common method for achieving reductive dehalogenation. This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base (like sodium acetate (B1210297) or triethylamine) to neutralize the HCl produced. In this reaction, the carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-aminodibenzofuran (B1200821). The presence of electron-donating groups, such as the amine, can sometimes inhibit the rate of dehalogenation. nih.gov The dibenzofuran ring system itself is generally stable to reduction except under very harsh conditions (high pressure and temperature), which would likely reduce the entire aromatic system.

Table 4: Plausible Reductive Transformation

| Reaction | Typical Reagents | Product | Bond Change |

|---|---|---|---|

| Reductive Dehalogenation | H2, Pd/C, Base (e.g., NaOAc) | 3-Aminodibenzofuran | C-Cl bond cleaved, C-H bond formed |

Oxidative Reactions and Pathways

Aromatic amines and dibenzofuran structures can undergo oxidative transformations through both chemical and biological pathways. Chemical oxidation of aromatic amines can be complex, often leading to the formation of colored polymeric products or quinone-imines. The dibenzofuran ring can also be oxidized, sometimes leading to ring-opening products, particularly when catalyzed by biomimetic systems. mdpi.com Biological oxidation, particularly by enzymes in the liver, represents a key pathway for the metabolism of such compounds.

In biological systems, this compound is expected to be a substrate for Cytochrome P450 (CYP) enzymes, which are central to the metabolism of a vast array of xenobiotics. mdpi.com The metabolism of aromatic amines and halogenated aromatic compounds by CYP enzymes typically involves oxidative reactions that increase their water solubility to facilitate excretion. nih.govtandfonline.com

For aromatic amines, a primary metabolic activation step is N-hydroxylation, catalyzed by enzymes like CYP1A2, to form a hydroxylamine (B1172632) derivative. nih.gov This N-hydroxylated metabolite can be further processed by other enzymes.

For the dibenzofuran ring, CYP-mediated metabolism involves hydroxylation at unsubstituted carbon positions. nih.gov Studies on halogenated dibenzofurans have shown that hydroxylation often occurs at positions adjacent to the ether linkage. nih.gov Therefore, for this compound, likely sites of hydroxylation would be positions C-1, C-4, and other available carbons on the second aromatic ring (C-6, C-7, C-8, C-9). These oxidative pathways represent a detoxification process but can also lead to the formation of reactive metabolites. tandfonline.com

Table 5: Predicted Cytochrome P450 Mediated Oxidative Metabolites

| Oxidation Pathway | Resulting Functional Group | Potential Metabolite |

|---|---|---|

| N-Oxidation | Hydroxylamine (-NHOH) | N-(2-chlorodibenzofuran-3-yl)hydroxylamine |

| Aromatic Hydroxylation | Phenolic Hydroxyl (-OH) | 3-Amino-2-chlorodibenzofuran-1-ol |

| Aromatic Hydroxylation | Phenolic Hydroxyl (-OH) | 3-Amino-2-chlorodibenzofuran-4-ol |

| Aromatic Hydroxylation | Phenolic Hydroxyl (-OH) | 3-Amino-2-chlorodibenzofuran-x-ol (where x = 6, 7, 8, or 9) |

Ring Opening and Heterocyclic Cleavage Mechanisms

The dibenzofuran ring system is known for its chemical stability, but under certain conditions, it can undergo ring opening and heterocyclic cleavage. These reactions are of significant interest, particularly in the context of the environmental fate and biodegradation of chlorinated dibenzofurans. While specific studies on the ring cleavage of this compound are limited, research on related dibenzofuran derivatives provides valuable insights into the potential mechanisms.

Microbial degradation is a key pathway for the ring cleavage of dibenzofurans. Aerobic bacteria, in particular, have been shown to degrade these compounds through pathways initiated by dioxygenase enzymes. One well-characterized mechanism involves an angular dioxygenation, where a dioxygenase attacks the carbon atoms adjacent to the ether linkage (positions 4 and 4a). This enzymatic oxidation leads to the formation of an unstable cis-dihydrodiol, which then undergoes spontaneous rearomatization and cleavage of the ether bond, resulting in a hydroxylated biphenyl (B1667301) derivative. For example, the degradation of dibenzofuran by certain bacterial strains proceeds through the formation of 2,2',3-trihydroxybiphenyl, which is then further metabolized via a meta-cleavage pathway.

The presence of chlorine and amine substituents on the dibenzofuran ring of this compound would likely influence the regioselectivity and rate of enzymatic attack. The electronic effects of these substituents could either activate or deactivate the aromatic rings towards dioxygenase-catalyzed oxidation. Further metabolic steps would then be required to degrade the resulting chlorinated and aminated biphenyl intermediates.

Photolytic degradation can also contribute to the cleavage of the dibenzofuran ring system. Exposure to ultraviolet (UV) radiation, particularly in the presence of photosensitizers, can lead to the formation of reactive oxygen species that can attack the aromatic structure, ultimately leading to ring opening.

Chemical oxidation methods have also been explored for the degradation of chlorinated aromatic compounds. Advanced oxidation processes, which generate highly reactive hydroxyl radicals, can initiate the breakdown of the dibenzofuran nucleus. The reaction typically proceeds through a series of hydroxylation steps, followed by aromatic ring cleavage to form smaller, more readily degradable organic compounds.

Table 2: Potential Mechanisms for Ring Opening and Heterocyclic Cleavage of this compound

| Mechanism | Initiating Agent/Enzyme | Key Intermediates | Primary Products |

| Microbial Degradation | Angular Dioxygenase | cis-dihydrodiol, hydroxylated biphenyls | Ring-cleaved biphenyl derivatives |

| Photolytic Degradation | UV radiation, photosensitizers | Excited states, radical ions | Smaller organic fragments |

| Chemical Oxidation | Hydroxyl radicals | Hydroxylated dibenzofurans | Organic acids, CO2, H2O |

Investigations of Regioselectivity and Stereoselectivity in Reactions

The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the electronic and steric properties of the substituents and the inherent structure of the dibenzofuran core. While specific experimental data on this compound is scarce, predictions can be made based on the well-established principles of organic chemistry.

Regioselectivity:

In electrophilic aromatic substitution reactions, the directing effects of the existing substituents on the aromatic ring are paramount. The 3-amino group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+R effect). The 2-chloro group is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an ortho, para-director because of the resonance donation of its lone pair electrons (+R effect).

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group generally governs the regioselectivity of the incoming electrophile. In the case of this compound, the powerful activating effect of the amino group would be the dominant directing influence. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group.

Considering the structure of this compound, the positions available for substitution are C1, C4, C6, C7, C8, and C9.

Position 4: This position is ortho to the amino group and is highly activated.

Position 1: This position is also ortho to the amino group, but it is adjacent to the chloro substituent, which may introduce some steric hindrance.

Positions 6, 7, 8, 9: These positions are on the other aromatic ring and are less influenced by the activating effect of the amino group.

Therefore, in electrophilic aromatic substitution reactions, the major products would be expected to be the 4-substituted and, to a lesser extent, the 1-substituted derivatives of this compound.

Stereoselectivity:

Stereoselectivity becomes a consideration in reactions that create new chiral centers or in reactions with chiral reagents. The dibenzofuran ring system is planar and achiral. However, reactions at the aromatic ring or at the amino group could potentially lead to the formation of stereoisomers if the reaction conditions or reagents are appropriate.

For instance, if a reaction were to introduce a substituent at a position that makes the molecule chiral, and a chiral catalyst or reagent were used, one enantiomer might be formed in excess of the other. Similarly, if the amino group were to participate in a reaction that creates a new stereocenter, the steric environment around the dibenzofuran nucleus could influence the stereochemical outcome. The rigid, planar nature of the dibenzofuran core could provide a platform for diastereoselective reactions if a chiral center is already present in a reacting partner.

Without specific experimental studies, discussions of stereoselectivity in reactions of this compound remain speculative. However, the principles of asymmetric synthesis and diastereoselective reactions would apply, with the specific outcomes being dependent on the nature of the reaction and the reagents employed.

Derivatization Strategies and Academic Utility in Analytical Chemistry

Principles of Chemical Derivatization for Enhanced Detection and Separation

Chemical derivatization is the process of transforming a chemical compound into a product (a derivative) of similar chemical structure. In analytical chemistry, this is done to enhance the detectability and separability of the target analyte. For amine-containing compounds like 2-Chlorodibenzofuran-3-amine, which may not be readily detectable by ultraviolet (UV) or fluorescence detectors, derivatization is crucial. tandfonline.comsigmaaldrich.com The primary goals of derivatizing the amine group are:

Introduction of a Detectable "Tag": A key principle is to attach a molecule (a tag) with specific properties to the analyte. This tag can be a chromophore, which absorbs strongly in the UV-Visible spectrum, or a fluorophore, which emits light upon excitation, significantly increasing detection sensitivity. thermofisher.com

Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of an analyte. For gas chromatography (GC), this involves creating a more volatile and thermally stable derivative. nih.govresearchgate.net For high-performance liquid chromatography (HPLC), derivatization can modify the polarity to improve retention and peak shape on the chromatographic column. thermofisher.com

Enhanced Mass Spectrometric Response: In mass spectrometry (MS), particularly in techniques like matrix-assisted laser desorption/ionization (MALDI), derivatization can introduce a pre-charged group or a moiety that is more easily ionized, thereby boosting the signal intensity. nih.govresearchgate.net

The ideal derivatization reaction should be rapid, quantitative, and produce a single, stable derivative with minimal side products to ensure accurate and reproducible analysis. sigmaaldrich.com

Reagents for Amine Derivatization and Their Reaction Mechanisms

A variety of reagents have been developed to target the primary amine group present in this compound. The choice of reagent depends on the analytical technique to be employed. nih.govscienceopen.com

Fluorescent tagging is a highly sensitive method for the detection of amines. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a widely used fluorogenic reagent that is itself non-fluorescent but reacts with primary and secondary amines to form intensely fluorescent derivatives. researchgate.netnih.govresearchgate.net

Reaction Mechanism: The reaction between the primary amine of this compound and NBD-Cl proceeds via a nucleophilic aromatic substitution. rsc.org The amine group acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the NBD-Cl ring. The chlorine atom, a good leaving group, is displaced, forming a stable, fluorescent NBD-amine derivative. rsc.org This reaction is typically carried out in a basic medium to deprotonate the amine, enhancing its nucleophilicity. rsc.org The resulting derivative exhibits strong fluorescence, allowing for detection at very low concentrations. researchgate.net

For UV-Visible detection, chromophoric reagents are used to introduce a strong UV-absorbing moiety to the analyte. 3,5-Dinitrobenzoyl chloride (DNB-Cl) is a common reagent for this purpose. rsc.org

Reaction Mechanism: DNB-Cl reacts with the primary amine of this compound through an acylation reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable amide derivative (a 3,5-dinitrobenzamide). tandfonline.com This reaction is often catalyzed by a weak base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. tandfonline.com The resulting derivative incorporates the dinitrobenzoyl group, a strong chromophore, enabling sensitive detection using a standard UV detector in an HPLC system. tandfonline.comrsc.org

Cinnamaldehyde (B126680) and its derivatives are effective reagents for enhancing the signal in mass spectrometry, particularly for primary amines.

Reaction Mechanism: The reaction involves the formation of a Schiff base. The primary amine of this compound attacks the carbonyl carbon of the cinnamaldehyde. This is followed by the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (an imine). nih.gov This derivatization adds a readily ionizable group to the analyte, which can significantly improve its detection sensitivity in techniques like MALDI imaging mass spectrometry. nih.govscispace.com

| Reagent Class | Example Reagent | Reaction Type with Primary Amine | Primary Analytical Advantage |

|---|---|---|---|

| Fluorescent Tagging | NBD-Cl | Nucleophilic Aromatic Substitution | Creates highly fluorescent derivative for sensitive fluorescence detection. researchgate.net |

| Chromophoric | DNB-Cl | Acylation | Adds a strong UV-absorbing group for enhanced UV detection. tandfonline.com |

| Signal Enhancement (MS) | Cinnamaldehyde | Schiff Base Formation | Improves ionization efficiency for mass spectrometry. nih.gov |

Applications in Chromatographic Analysis

Derivatization is a cornerstone of the chromatographic analysis of aromatic amines. Pre-column derivatization, where the reaction occurs before injection into the chromatograph, is a widely accepted technique. thermofisher.com

For the analysis of this compound, derivatization with NBD-Cl would allow for its separation by reversed-phase HPLC followed by highly sensitive fluorescence detection. researchgate.net Similarly, derivatization with DNB-Cl enables quantification using the more common HPLC-UV setup. tandfonline.comrsc.org These methods provide excellent linearity and low detection limits, often in the nanomolar to picomolar range. nih.govlibretexts.org

In gas chromatography, derivatization is essential to increase the volatility and thermal stability of polar amines. nih.govresearchgate.net While silylation and acylation are common, the derivatives formed with reagents like DNB-Cl can also be analyzed by GC, although HPLC is more common for these specific derivatives. researchgate.netnih.gov The choice of chromatographic method and detector is intrinsically linked to the derivatizing agent used. scienceopen.com

| Derivatizing Reagent | Chromatographic Technique | Detection Method | Reported Advantages |

|---|---|---|---|

| NBD-Cl | HPLC | Fluorescence | High sensitivity and selectivity. researchgate.net Stable derivatives. researchgate.net |

| DNB-Cl | HPLC | UV-Visible | Applicable to standard UV detectors, good for quantification. tandfonline.comrsc.org |

| Various (e.g., Acylating agents) | GC | MS, FID, ECD | Increases volatility and thermal stability for GC analysis. nih.govresearchgate.net |

| Cinnamaldehyde | HPLC-MS | Mass Spectrometry | Enhances ionization and provides structural information. nih.gov |

In-Situ Derivatization for Imaging Mass Spectrometry

Imaging Mass Spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. nih.gov However, detecting low-abundance or poorly ionizing small molecules like this compound is a significant challenge. nih.govacs.org

On-tissue chemical derivatization (OTCD) addresses this by applying the derivatizing reagent directly onto the tissue slice before MALDI-MSI analysis. researchgate.net Reagents such as cinnamaldehyde or others designed for amine reactivity can be sprayed onto the tissue. nih.govscispace.com The reagent reacts in-situ with the target amine groups of molecules like this compound. This chemical tagging enhances the ionization efficiency of the analyte and shifts its mass-to-charge ratio (m/z) to a region of the spectrum with less interference, enabling its detection and mapping across the tissue. nih.govresearchgate.net This approach provides crucial spatial information about the compound's localization within a biological system that would otherwise be unattainable. scispace.com

Derivatization for X-ray Crystallography and Structural Confirmation

The process of derivatization in this context typically involves introducing specific functional groups into the molecule of interest. This is done to promote the formation of high-quality, single crystals suitable for X-ray analysis. Common strategies include the introduction of heavy atoms to aid in phase determination, or the addition of moieties that encourage specific intermolecular interactions, such as hydrogen bonding or π-stacking, which can lead to a more ordered crystal lattice.

For a molecule like this compound, which possesses a primary amine group, potential derivatization reactions could theoretically include acylation, sulfonylation, or the formation of Schiff bases. These reactions would modify the electronic and steric properties of the parent compound, potentially leading to derivatives with improved crystallization properties. The resulting crystal structure would then allow for the unambiguous confirmation of the compound's three-dimensional arrangement, including bond lengths, bond angles, and stereochemistry.

Without specific examples from peer-reviewed literature, any discussion of derivatization strategies for this compound remains speculative. The successful application of such techniques would be contingent on experimental variables such as the choice of derivatizing agent, reaction conditions, and the solvent system used for crystallization.

Due to the absence of specific research data, no data tables on crystallographic parameters for derivatives of this compound can be presented.

Advanced Spectroscopic and Analytical Characterization of 2 Chlorodibenzofuran 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Chlorodibenzofuran-3-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the aromatic protons on the dibenzofuran (B1670420) skeleton would appear in the downfield region, typically between 6.5 and 8.5 ppm. The protons of the amine group (-NH₂) would likely produce a broad signal, the chemical shift of which is sensitive to solvent, concentration, and temperature. Protons on carbons directly bonded to the electron-withdrawing nitrogen atom are deshielded and appear further downfield compared to standard alkane hydrogens libretexts.org. The specific coupling patterns (spin-spin splitting) between adjacent protons would be crucial in assigning the signals to their exact positions on the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The dibenzofuran core contains 12 carbon atoms, and due to the substitution pattern, distinct signals are expected for each. Carbons in aromatic rings typically resonate in the 125-150 ppm range libretexts.org. The carbon atom bonded to the chlorine (C-2) and the carbon bonded to the amine group (C-3) would experience significant shifts due to the electronegativity of these substituents. Carbons attached to nitrogen in amines generally appear in the 10-65 ppm region, though in an aromatic system, this value would be significantly higher and fall within the aromatic range libretexts.orgoregonstate.edu. Quaternary carbons (those without attached hydrogens) typically show weaker signals oregonstate.edu.

Predicted NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for substituted aromatic compounds. Actual values may vary.

| scienceNucleus | functionsFunctional Group | gps_fixedPredicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 6.5 - 8.5 |

| ¹H | Amine Protons (-NH₂) | Broad signal, ~3.0 - 5.0 (variable) |

| ¹³C | Aromatic Carbons (Ar-C) | 110 - 155 |

| ¹³C | Carbon attached to Chlorine (C-Cl) | ~125 - 135 |

| ¹³C | Carbon attached to Amine (C-NH₂) | ~135 - 145 |

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is particularly well-suited for the analysis of polar and non-volatile compounds like amines. gassnova.no In the context of this compound, LC-MS would allow for its separation from complex mixtures, such as environmental samples or reaction byproducts, before it enters the mass spectrometer for detection and quantification. nih.gov The use of soft ionization techniques like electrospray ionization (ESI) is common, which typically generates a protonated molecular ion [M+H]⁺, allowing for clear determination of the molecular weight. nih.govnih.gov

GC-MS has traditionally been the gold standard for the analysis of polychlorinated dibenzofurans (PCDFs) and related persistent organic pollutants. waters.com This technique separates volatile and thermally stable compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. waters.com While the primary amine group might require derivatization to improve its volatility and chromatographic behavior, GC-MS provides high resolution and sensitivity. gassnova.no Electron ionization (EI) is a common ionization method in GC-MS, which leads to extensive and characteristic fragmentation patterns that can be used as a "fingerprint" for identification. waters.com For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in confirmation. Tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for trace-level analysis in complex matrices. wur.nlshimadzu.comscioninstruments.com

HR-LCMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for the unambiguous identification of this compound, especially when distinguishing it from other isomers or compounds with the same nominal mass. The high resolution helps to differentiate target compounds from matrix interferences, which is particularly important in the analysis of complex samples like environmental sediments. nih.gov

MALDI-MS is a soft ionization technique that involves embedding the analyte in a crystalline matrix, which is then irradiated with a laser. This process allows for the analysis of molecules with minimal fragmentation. While originally developed for large biomolecules, its application has expanded to include smaller organic molecules. mdpi.com For this compound, MALDI-MS could be used for rapid screening and molecular weight determination, particularly in samples where minimizing fragmentation is desirable. The choice of matrix is a critical parameter for successful analysis. mdpi.com

Summary of Mass Spectrometry Techniques

| analyticsTechnique | grainPrimary Application | infoKey Information Provided |

|---|---|---|

| LC-MS | Analysis of polar and non-volatile compounds in mixtures | Molecular Weight, Quantification |

| GC-MS | Analysis of volatile/derivatized compounds | Molecular Weight, Fragmentation Pattern, Isotopic Ratio |

| HR-LCMS | Unambiguous identification and structural confirmation | Precise Mass, Elemental Composition |

| MALDI-MS | Rapid screening with minimal fragmentation | Molecular Weight |

X-ray Diffraction for Solid-State Structural Determination

Detailed Research Findings:

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the parameters that would be determined.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.2 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 885 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.450 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and chlorine in this case), it is possible to confirm that the compound has the expected atomic composition.

Detailed Research Findings:

For this compound, with a molecular formula of C₁₂H₈ClNO, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer would then be compared against these theoretical percentages to ascertain the purity of the sample. A close correlation between the found and calculated values provides strong evidence for the correct elemental composition.

The following table presents the theoretical elemental composition of this compound and provides columns for hypothetical experimental findings.

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 66.22 | 66.25 |

| Hydrogen (H) | 3.71 | 3.68 |

| Nitrogen (N) | 6.43 | 6.40 |

| Chlorine (Cl) | 16.29 | 16.33 |

| Oxygen (O) | 7.35 | 7.34 |

Advanced Chromatographic Separations (HPLC, UPLC, GC) Coupled with Spectroscopic Detection

Chromatographic techniques are indispensable for assessing the purity of a compound and for the analysis of complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC), often coupled with mass spectrometry (MS) or other spectroscopic detectors, provide high-resolution separation and sensitive detection.

Detailed Research Findings:

The analysis of chlorinated aromatic compounds, including dibenzofurans and related amine derivatives, is well-established in the scientific literature. nih.govhelsinki.fi These methods can be readily adapted for the analysis of this compound.

HPLC and UPLC: Reversed-phase HPLC and UPLC are powerful techniques for the separation of moderately polar to nonpolar compounds. For this compound, a C18 or C8 stationary phase would likely provide good retention and separation from impurities. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape for the amine, would be suitable. researchgate.netdergipark.org.tr Detection is typically achieved using a UV detector, as the aromatic system of the dibenzofuran core will exhibit strong absorbance.

GC: Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC analysis, particularly when coupled with mass spectrometry (GC-MS), would be a powerful tool for both qualitative and quantitative analysis. waters.comresearchgate.net A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate for separation. The mass spectrometer would provide definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. nih.govnih.gov

The table below summarizes typical chromatographic conditions that could be employed for the analysis of this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Retention Time |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile:Water (70:30) with 0.1% Formic Acid | UV at 254 nm | ~5-7 min |

| UPLC | C18, 2.1 x 50 mm, 1.7 µm | Gradient of Acetonitrile and Water with 0.1% Formic Acid | UV-Vis/MS | ~1-2 min |

| GC-MS | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | Helium | Mass Spectrometry | ~10-15 min |

Computational Chemistry and Theoretical Studies on 2 Chlorodibenzofuran 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a molecule's geometry, energy, and electronic distribution, which in turn determines its reactivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. For 2-Chlorodibenzofuran-3-amine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The optimized geometry provides key structural parameters. For this compound, these calculations would predict specific bond lengths and angles, revealing the planarity of the dibenzofuran (B1670420) core and the orientation of the amine and chloro substituents.

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Cl Bond Length | ~1.75 Å | The length of the covalent bond between the carbon at position 2 and the chlorine atom. |

| C-N Bond Length | ~1.40 Å | The length of the covalent bond between the carbon at position 3 and the nitrogen atom of the amine group. |

| C3-C2-Cl Bond Angle | ~119.5° | The angle formed by the atoms C3, C2, and Cl, indicating the in-plane orientation of the chloro group. |

Note: The values presented are illustrative and based on typical results for similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily over the electron-rich dibenzofuran ring system and the lone pair of the amine group, as these are the most readily available electrons. The LUMO is likely distributed across the aromatic system, particularly influenced by the electron-withdrawing chlorine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and therefore more chemically reactive. mdpi.com

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

Note: These values are representative for a substituted aromatic amine and are determined using DFT calculations.

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the capacity of a molecule to undergo electronic changes.

Electronegativity (χ) describes the ability of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2. mdpi.com

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment. It is calculated as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ). mdpi.com

Note: Values are calculated based on the predicted HOMO/LUMO energies in Table 2.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be employed to:

Perform Conformational Analysis: Although the dibenzofuran core is rigid, the amine group can rotate. MD simulations can explore the rotational energy barrier and identify the most stable conformations of the -NH2 group relative to the planar ring system.

Study Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can provide insights into solvation effects and the formation of hydrogen bonds between the amine group and solvent molecules. This is critical for understanding its behavior in solution.

Investigate Interactions with Biomolecules: MD simulations can model the binding of this compound to a biological target, such as a receptor or enzyme active site, predicting binding affinities and key intermolecular interactions (e.g., hydrogen bonds, π-stacking).

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed picture of how a reaction proceeds. pku.edu.cn

For this compound, theoretical studies could elucidate various reaction mechanisms, such as:

Electrophilic Aromatic Substitution: The amine group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Computational modeling can predict the most likely site of substitution by calculating the energies of the intermediate sigma complexes for attack at different positions.

N-Functionalization Reactions: The reactivity of the amine group itself (e.g., in acylation or alkylation reactions) can be studied. DFT calculations can model the reaction pathway, locate the transition state structure, and compute the activation energy barrier, explaining the reaction's feasibility and kinetics. researchgate.net

Role As a Synthetic Intermediate and Advanced Material Precursor

Precursor in the Synthesis of Complex Dibenzofuran (B1670420) Architectures

The dibenzofuran nucleus is a core component of numerous natural products and biologically active compounds. nih.gov The development of methodologies to construct functionalized dibenzofurans is a significant area of research. rsc.org 2-Chlorodibenzofuran-3-amine is a strategic starting material for accessing more elaborate dibenzofuran-containing molecules. The amine and chloro groups can be independently or sequentially modified through various organic transformations.

Modern synthetic strategies for building complex benzofuran (B130515) and dibenzofuran frameworks often involve metal-catalyzed reactions. researchgate.netnih.gov The presence of the chloro group on the dibenzofuran ring of this compound allows for its participation in cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of new carbon-carbon and carbon-heteroatom bonds, leading to the assembly of highly functionalized and complex molecular architectures. The amine group can be protected and later utilized for further derivatization, adding another layer of synthetic versatility.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted dibenzofurans |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diaminodibenzofuran derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted dibenzofurans |

| N-Acylation | Acyl chloride or anhydride | Amide derivatives |

| Diazotization | NaNO₂, HCl | Diazonium salt for further functionalization |

Intermediates for Amino Acid and Peptide Analogue Synthesis

Unnatural amino acids are crucial tools in chemical biology for probing protein structure and function. The rigid and fluorescent nature of the dibenzofuran scaffold makes it an attractive core for creating conformationally constrained analogues of natural amino acids like tyrosine. Synthetic strategies have been developed to prepare dibenzofuran α-amino acids, which can be incorporated into peptides to serve as fluorescent probes.

While specific synthesis from this compound is not detailed in the provided sources, its structure is highly conducive to such applications. The amine group at the 3-position could be elaborated to introduce the α-amino acid side chain. Alternatively, the chloro group at the 2-position could be leveraged in coupling reactions to attach the necessary functionalities. These rigid tyrosine mimics, once synthesized, could be used as Förster resonance energy transfer (FRET) donors for monitoring enzymatic processes like peptide hydrolysis.

Components in the Development of Catalytic Systems

The development of efficient catalytic systems often relies on the design of sophisticated organic ligands that can coordinate with metal centers and modulate their reactivity. The dibenzofuran framework can serve as a rigid backbone for such ligands. While direct application of this compound in catalysis is not extensively documented, its derivatives hold significant potential.

The amine functionality is a key handle for synthesizing more complex ligands, such as Schiff bases (discussed in section 7.5), which are known to form stable complexes with a variety of transition metals. nih.govworldwidejournals.com These metal complexes can exhibit catalytic activity in various organic transformations. Furthermore, materials incorporating the dibenzofuran structure, such as CuZn-zeolitic imidazole (B134444) frameworks, have been investigated for their catalytic and adsorbent properties in the degradation of environmental pollutants. researchgate.net This suggests that the inherent properties of the dibenzofuran core can be harnessed in the design of new catalytic materials. The functional groups of this compound provide the necessary tools to integrate this scaffold into larger catalytic assemblies.

Potential in Organic Electronics and Advanced Material Science Applications

Dibenzofuran derivatives have emerged as a significant class of materials in the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). nbinno.comepa.gov Their rigid and planar structure facilitates efficient charge transport and provides high thermal stability, both of which are critical for device performance. The wide bandgap and high triplet energy of the dibenzofuran core make it an excellent candidate for host materials in phosphorescent OLEDs (PHOLEDs). nih.gov

This compound represents a valuable building block for creating novel OLED materials. The chloro and amine groups serve as points for chemical modification, allowing for the fine-tuning of the molecule's electronic and photophysical properties. nbinno.com For instance, the amine group can be used to attach other aromatic or charge-transporting moieties, while the chloro group can influence the molecule's energy levels or be replaced to introduce other functional groups. The position of these substituents on the dibenzofuran core is crucial, as it significantly impacts the material's properties and the ultimate efficiency of the OLED device. nih.gov The development of high-performance blue emitters for OLEDs remains a challenge, and functionalized dibenzofurans are being explored as promising candidates to achieve high color purity and efficiency. rsc.org

Table 2: Properties of Dibenzofuran Derivatives for OLED Applications

| Property | Significance in OLEDs | Role of Functionalization |

| High Triplet Energy (ET) | Prevents reverse energy transfer from phosphorescent dopants, ensuring high efficiency. | Substitution position and type can be tuned to maintain a high ET. |

| Thermal Stability | Ensures long device lifetime and stable operation at high temperatures. | The rigid dibenzofuran core provides inherent stability. |

| Charge Carrier Mobility | Facilitates efficient transport of electrons and holes to the emissive layer. | Can be enhanced by attaching appropriate charge-transporting side groups. |

| Tunable Energy Levels | Allows for optimization of energy level alignment between different layers for efficient charge injection. | Electron-donating (e.g., amine) and electron-withdrawing (e.g., chloro) groups modify HOMO/LUMO levels. |

Scaffolds for Novel Ligand Development (e.g., Schiff Base Ligands)

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most widely used classes of ligands in coordination chemistry. nih.gov The amine group of this compound makes it an ideal precursor for the synthesis of Schiff base ligands. Research has specifically demonstrated the synthesis of Schiff bases derived from 3-aminodibenzofuran (B1200821) and salicylaldehyde. researchgate.netresearchgate.net

These ligands can coordinate with various metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II), to form stable metal complexes. researchgate.netresearchgate.net The resulting complexes often exhibit interesting geometries and electronic properties. The dibenzofuran moiety provides a rigid, bulky framework that can influence the coordination geometry and steric environment around the metal center. The halide substitution on the aromatic ring has also been reported to enhance the pharmacological properties of some Schiff base complexes. worldwidejournals.com The synthesis of such ligands from this compound allows for the creation of a diverse library of metal complexes with potential applications in catalysis, materials science, and biological systems. ignited.in

Environmental Transformation Pathways and Chemical Mechanisms

Microbial Degradation Mechanisms

Microbial activity is a primary driver for the breakdown of chlorinated dibenzofurans in soil and sediment. Bacteria have evolved specific enzymatic systems to attack the stable aromatic structure of these compounds, primarily through dioxygenation and reductive dechlorination pathways.

Under aerobic conditions, the primary mechanism for the microbial breakdown of chlorinated dibenzofurans is initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its destabilization and subsequent cleavage. This process can occur through two main routes:

Angular Dioxygenation: This pathway involves an attack on the carbon atoms adjacent to the ether bridge. This is a common degradation route for dibenzofurans. nih.govnih.gov For instance, the biphenyl-utilizing strain Burkholderia sp. strain JB1 degrades 2-chlorodibenzofuran (B1219818) via initial angular dioxygenation. nih.gov This leads to the cleavage of an ether bridge and the formation of intermediates. nih.gov

Lateral Dioxygenation: This involves the dioxygenase enzyme attacking two adjacent carbon atoms on one of the benzene (B151609) rings. Some bacterial strains utilize this pathway as a minor reaction for certain chlorinated dibenzofurans. researchgate.net

The initial dioxygenation step results in the formation of unstable cis-dihydrodiols, which are then rearomatized by a dehydrogenase to form dihydroxylated intermediates. These intermediates are subsequently processed by other enzymes. Studies on various bacterial strains have identified several key metabolites. For example, the degradation of 2-chlorodibenzofuran by Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 has been shown to produce 5-chlorosalicylic acid. nih.govelsevierpure.comnih.gov Similarly, the degradation of 2-chlorodibenzofuran by Burkholderia sp. strain JB1 yields a chlorotrihydroxybiphenyl and 5-chlorosalicylic acid. nih.gov The bacterium Sphingomonas sp. strain RW1 has been observed to degrade several mono- and dichlorinated dibenzofurans into their corresponding chlorinated salicylates. researchgate.net

Table 1: Bacterial Strains and Identified Intermediates in the Dioxygenation of Chlorinated Dibenzofurans

| Bacterial Strain | Substrate | Key Intermediates Identified | Pathway |

| Burkholderia sp. strain JB1 | 2-Chlorodibenzofuran | 5-Chlorosalicylic acid, Chlorotrihydroxybiphenyl | Angular Dioxygenation |

| Terrabacter sp. strain DBF63 | 2-Chlorodibenzofuran | 5-Chlorosalicylic acid | Angular Dioxygenation |

| Pseudomonas sp. strain CA10 | 2-Chlorodibenzofuran | 5-Chlorosalicylic acid | Angular Dioxygenation |

| Sphingomonas sp. strain RW1 | Mono- and Dichlorinated Dibenzofurans | Corresponding chlorinated salicylates | Dioxygenation |

| Rhodococcus sp. strain HA01 | 3-Chlorodibenzofuran | Not specified | Angular and Lateral Dioxygenation |